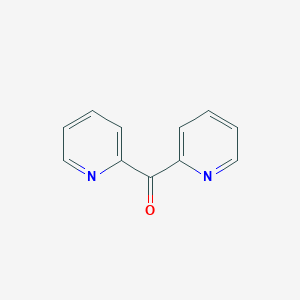

Bis(2-pyridyl) ketone

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

dipyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c14-11(9-5-1-3-7-12-9)10-6-2-4-8-13-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPOWUYJWCJRLEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20173068 | |

| Record name | Bis(2-pyridyl) ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19437-26-4 | |

| Record name | 2-Pyridyl ketone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19437-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-pyridyl) ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019437264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19437-26-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174057 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(2-pyridyl) ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-pyridyl) ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.137 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Physical and Chemical Properties of Bis(2-pyridyl) Ketone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-pyridyl) ketone, also known as di-2-pyridyl ketone, is a versatile organic compound that has garnered significant attention in various fields of chemical research, particularly in coordination chemistry and catalysis. Its unique structure, featuring two pyridyl rings linked by a carbonyl group, allows it to act as a versatile chelating ligand for a wide range of metal ions. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, with a focus on data presentation, experimental protocols, and visual representations of its chemical behavior.

Chemical Structure and Identification

This compound is a solid at room temperature with the chemical formula C₁₁H₈N₂O.[1] Its structure consists of a central ketone functional group flanked by two pyridine rings attached at the 2-position.

References

Crystal Structure of Bis(2-pyridyl) Ketone Complexes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of metal complexes derived from bis(2-pyridyl) ketone (bpk). It delves into the synthesis, structural characterization, and key crystallographic parameters of these compounds, which are of significant interest in coordination chemistry, materials science, and medicinal chemistry. The coordination versatility of the bpk ligand, often in its hydrated gem-diol form, leads to a rich variety of molecular architectures with diverse electronic and magnetic properties.

Introduction to this compound Complexes

This compound is a versatile ligand that can coordinate to metal ions in several ways. In the presence of protic solvents, the ketone functionality is often hydrated to form a geminal diol, di(2-pyridyl)methanediol (bpk·H₂O). This hydrated form typically acts as a neutral N,N'-chelating ligand through the two pyridine nitrogen atoms, forming a stable six-membered chelate ring. The coordination of the gem-diol's oxygen atoms to the metal center can also occur, leading to different coordination geometries. The structural diversity of bpk complexes is further expanded by the nature of the metal ion, the counter-anions, and the solvent molecules incorporated into the crystal lattice.

Experimental Protocols

The synthesis and crystallization of this compound complexes are crucial for obtaining high-quality single crystals suitable for X-ray diffraction analysis. The following sections detail typical experimental procedures for the preparation and structural determination of these complexes.

Synthesis and Crystallization

A general procedure for the synthesis of a metal complex of this compound is as follows:

-

Ligand Solution Preparation: this compound is dissolved in an appropriate solvent, typically a polar solvent like methanol, ethanol, or acetonitrile.

-

Metal Salt Solution Preparation: A solution of the desired metal salt (e.g., chloride, nitrate, acetate) is prepared in the same or a compatible solvent.

-

Reaction: The ligand solution is added to the metal salt solution, often dropwise with stirring, at room temperature. The molar ratio of metal to ligand is varied to target specific coordination numbers.

-

Crystallization: The resulting solution is filtered and allowed to stand for slow evaporation at room temperature. High-quality crystals can often be obtained over a period of several days to weeks. In some cases, vapor diffusion of a less polar solvent (e.g., diethyl ether, hexane) into the reaction mixture can facilitate crystallization.[1][2]

For instance, the synthesis of palladium(II) complexes can be achieved by reacting di-2-pyridyl ketone with Na₂[PdCl₄] in alcoholic media.[1] In refluxing methanol, a mono-complex of the type [Pd(dpk(MeOH))Cl₂] is formed, while in ethanol, a bis-complex of the type [Pd(dpk(ROH))₂]Cl₂ can be isolated.[1]

X-ray Crystallography

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: X-ray intensity data are collected at a specific temperature (often 100 K or 293 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and detector.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.

Data Presentation: Crystallographic Data of Selected Complexes

The following tables summarize key crystallographic data for representative this compound complexes. In many of these structures, the this compound ligand is found in its hydrated gem-diol form.

Table 1: Crystal Data and Structure Refinement Parameters

| Complex | [Cu(bpmd)₂][Cu(HNTA)₂]·2H₂O[3] | [PdCl₂(dpk·H₂O)][4] | [AuCl₂(dpk·H₂O)]Cl[4] |

| CCDC Deposition No. | 691859 | Not specified | Not specified |

| Formula | C₄₄H₄₀Cu₂N₈O₂₂ | C₁₁H₁₀Cl₂N₂O₂Pd | C₁₁H₁₀AuCl₃N₂O₂ |

| Crystal System | Triclinic | Tetragonal | Monoclinic |

| Space Group | P-1 | P4₁ | P2₁/c |

| a (Å) | 10.123(2) | 10.597(8) | 10.398(10) |

| b (Å) | 11.234(3) | 10.597(8) | 7.249(8) |

| c (Å) | 12.345(4) | 11.468(9) | 18.406(12) |

| α (°) | 89.12(3) | 90 | 90 |

| β (°) | 85.43(4) | 90 | 91.6(8) |

| γ (°) | 75.34(5) | 90 | 90 |

| V (ų) | 1354.5(7) | 1289(2) | 1385(3) |

| Z | 1 | 4 | 4 |

| Final R indices [I > 2σ(I)] | R1 = 0.045 | R = 0.018 | R = 0.063 |

Table 2: Selected Bond Lengths (Å)

| Bond | [Cu(bpmd)₂][Cu(HNTA)₂]·2H₂O[3] | [PdCl₂(dpk·H₂O)][4] | [AuCl₂(dpk·H₂O)]Cl[4] |

| M-N1 | 2.015(3) | 2.034(5) | 2.05(1) |

| M-N2 | 2.021(3) | 2.040(5) | 2.06(1) |

| M-Cl1 | - | 2.305(2) | 2.278(5) |

| M-Cl2 | - | 2.311(2) | 2.285(5) |

| M···O1 | 2.3922(17) (Cu-O_alcohol) | 2.824(6) | 2.77(1) |

Table 3: Selected Bond Angles (°)

| Angle | [Cu(bpmd)₂][Cu(HNTA)₂]·2H₂O[3] | [PdCl₂(dpk·H₂O)][4] | [AuCl₂(dpk·H₂O)]Cl[4] |

| N1-M-N2 | 88.9(1) | 87.1(2) | 86.4(6) |

| Cl1-M-Cl2 | - | 91.5(1) | 91.2(2) |

| N1-M-Cl1 | - | 178.2(2) | 176.9(4) |

| N2-M-Cl2 | - | 178.6(2) | 177.0(4) |

Visualizations

The following diagrams illustrate the general structure of a this compound complex and a typical workflow for its structural determination.

Caption: General coordination of a this compound ligand to a metal center.

Caption: A typical workflow for the determination of crystal structures.

Conclusion

The crystal structures of this compound complexes reveal a fascinating interplay of coordination chemistry, ligand transformations, and supramolecular interactions. The propensity of the bpk ligand to exist in its hydrated gem-diol form significantly influences the resulting coordination geometries, which are predominantly square planar or distorted octahedral. The detailed structural information obtained from X-ray crystallography is fundamental for understanding the structure-property relationships in these compounds and for designing new complexes with tailored functionalities for applications in catalysis, materials science, and as potential therapeutic agents. The Cambridge Crystallographic Data Centre (CCDC) serves as a critical repository for the detailed crystallographic data of these and other small-molecule crystal structures.[3]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. Reversible addition of protic molecules to co-ordinated di-2-pyridyl ketone in palladium(II), platinum(II), and gold(III) complexes. X-Ray crystal structures of dichloro(dihydroxy-di-2-pyridylmethane)palladium(II) and dichloro(dihydroxy-di-2-pyridylmethane)gold(III) chloride - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Spectroscopic Profile of Bis(2-pyridyl) Ketone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of bis(2-pyridyl) ketone, a versatile ligand in coordination chemistry and a key building block in medicinal chemistry. The following sections detail its characterization by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, including experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound in solution.

¹H NMR Spectrum

The ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) exhibits distinct signals corresponding to the protons of the two pyridine rings. Due to the electronegativity of the nitrogen atom and the carbonyl group, the protons closer to these functionalities are deshielded and appear at higher chemical shifts (downfield).

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃ [1]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6, H-6' | 8.75 | d | 4.7 |

| H-4, H-4' | 8.09 | d | 7.8 |

| H-3, H-3' | 7.89 | t | 7.8 |

| H-5, H-5' | 7.49 | t | 7.5 |

Note: The spectrum was recorded on a 90 MHz instrument. Assignments are based on typical pyridine coupling patterns and chemical shifts.

¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon is significantly deshielded and appears at a characteristic downfield chemical shift. Aromatic carbons of the pyridine rings resonate in the typical range for such systems.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | ~183 |

| C-2, C-2' | ~154 |

| C-6, C-6' | ~149 |

| C-4, C-4' | ~137 |

| C-3, C-3' | ~127 |

| C-5, C-5' | ~125 |

Note: Exact chemical shifts can vary slightly depending on the solvent and spectrometer frequency. The provided data is based on typical values for similar aromatic ketones and pyridyl systems.[2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound is dominated by the strong absorption of the carbonyl group and the vibrations of the pyridine rings.

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Carbonyl (C=O) Stretch | ~1680 | Strong |

| Pyridine Ring C=C and C=N Stretches | 1600-1400 | Medium-Strong |

| C-H In-plane Bending | 1300-1000 | Medium |

| C-H Out-of-plane Bending | 900-650 | Strong |

Note: The spectrum is typically recorded as a KBr pellet. The exact positions of the bands can be influenced by the physical state of the sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For this compound, the spectrum is characterized by absorptions arising from π→π* transitions of the aromatic pyridine rings and the n→π* transition of the carbonyl group.

Table 4: UV-Vis Absorption Data for this compound in Ethanol

| Electronic Transition | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| π→π | ~235 | High |

| π→π | ~270 | Medium |

| n→π* | ~330 | Low |

Note: The position and intensity of the absorption maxima can be solvent-dependent.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[4][5][6][7] For ¹³C NMR, a higher concentration (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[7]

-

Instrument Parameters :

-

Spectrometer : A 300 MHz or higher field NMR spectrometer is recommended.

-

¹H NMR : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse program.

-

¹³C NMR : Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon. A longer acquisition time or a greater number of scans will be required compared to ¹H NMR.

-

-

Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation : Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[8][9][10][11][12]

-

Pellet Formation : Transfer the powder to a pellet press die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition :

-

Spectrometer : A Fourier-transform infrared (FTIR) spectrometer.

-

Background : Record a background spectrum of a pure KBr pellet or of the empty sample compartment.

-

Sample : Place the sample pellet in the spectrometer's sample holder and record the spectrum. The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Range : Typically scan from 4000 to 400 cm⁻¹.

-

UV-Vis Spectroscopy

-

Sample Preparation : Prepare a stock solution of this compound of a known concentration in a UV-grade solvent (e.g., ethanol or methanol). From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading in the optimal range (typically 0.1 - 1.0).

-

Data Acquisition :

-

Spectrophotometer : A dual-beam UV-Vis spectrophotometer is commonly used.

-

Cuvettes : Use matched quartz cuvettes with a 1 cm path length.

-

Blank : Fill one cuvette with the pure solvent to be used as a reference (blank).

-

Sample : Fill the other cuvette with the sample solution.

-

Spectrum : Record the absorption spectrum over the desired wavelength range (e.g., 200-600 nm).

-

Visualizations

Logical Workflow for Spectroscopic Analysis

References

- 1. DI-2-PYRIDYL KETONE(19437-26-4) 1H NMR [m.chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. organomation.com [organomation.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 9. shimadzu.com [shimadzu.com]

- 10. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 11. scienceijsar.com [scienceijsar.com]

- 12. azom.com [azom.com]

Bis(2-pyridyl) Ketone: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the synthesis, coordination chemistry, and applications of bis(2-pyridyl) ketone and its derivatives as versatile chelating ligands in chemical and pharmaceutical research.

Introduction

This compound, also known as di(2-pyridyl) ketone (dpk), is a versatile N,N-bidentate chelating ligand that has garnered significant attention in the fields of coordination chemistry, catalysis, and materials science.[1][2] Its rigid backbone and the presence of two pyridyl nitrogen atoms and a central carbonyl group allow for a variety of coordination modes with a wide range of metal ions.[1][2] A particularly fascinating aspect of its chemistry is the propensity of the ketone group to undergo hydration in aqueous media to form a geminal diol, di(2-pyridyl)methanediol (bpmd), which can also act as a ligand.[3][4][5] This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, coordination behavior, and diverse applications, with a particular emphasis on experimental protocols and quantitative data for researchers in chemistry and drug development.

Synthesis and Characterization

The synthesis of this compound is typically achieved through the oxidation of the corresponding secondary alcohol, di(2-pyridyl)methanol. While various synthetic routes exist, a common laboratory-scale preparation involves the use of an oxidizing agent such as manganese dioxide in a suitable organic solvent.

General Spectroscopic Properties

This compound and its metal complexes can be readily characterized by a suite of spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The free ligand exhibits a characteristic strong absorption band for the C=O stretching vibration, typically in the range of 1655-1681 cm⁻¹.[1][6] Upon coordination to a metal center, this band may shift, providing evidence of ligand-metal interaction. In the case of gem-diol formation, the C=O band disappears and a broad O-H stretching band appears.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the ligand and its complexes. The aromatic protons of the pyridyl rings typically appear in the region of 7.0-9.0 ppm in the ¹H NMR spectrum.[1][7] The carbonyl carbon exhibits a characteristic resonance in the ¹³C NMR spectrum around 193 ppm.[1]

-

Mass Spectrometry (MS): Techniques such as Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) are used to determine the molecular weight of the ligand and its metal complexes, confirming their composition.[1][7]

Coordination Chemistry

This compound is a versatile ligand capable of coordinating to a wide array of transition metal ions, including but not limited to palladium(II), copper(II), iron(II/III), zinc(II), and nickel(II).[1][3][4] Its coordination behavior is significantly influenced by the reaction conditions, particularly the presence of water or alcohols, which can lead to the in-situ formation of the gem-diol or hemiketal derivatives.[1][3][6]

Coordination as the Ketone

In its neutral form, this compound acts as a bidentate ligand, coordinating to metal centers through the two nitrogen atoms of the pyridyl rings. This mode of coordination is prevalent in non-aqueous media. For instance, palladium(II) complexes such as (dpk)PdCl₂ and (dpk)Pd(OAc)₂ have been synthesized and characterized, demonstrating this N,N-coordination.[1][2]

Coordination as the Gem-Diol (bpmd)

In the presence of water, the ketone group of this compound can undergo hydration to form the geminal diol, di(2-pyridyl)methanediol (bpmd).[3][5] This hydrated form can then act as a tridentate or bridging ligand, coordinating through the two pyridyl nitrogens and one or both of the hydroxyl oxygens. This phenomenon is particularly well-documented for copper(II) complexes, where the formation of [Cu(bpmd)₂]²⁺ cations has been observed.[3] The hydration of the keto group is reported to be fast in both acidic and alkaline aqueous solutions.[3]

dot

Caption: Reversible hydration of this compound (bpk) to its gem-diol form (bpmd).

Applications

The unique coordination properties of this compound and its derivatives have led to their application in various fields of chemical research.

Catalysis

Palladium complexes of this compound have demonstrated significant catalytic activity in Heck coupling reactions.[1] These complexes have been shown to effectively catalyze the reaction between iodobenzene and methyl acrylate under mild conditions, resulting in high yields of the coupled product.[1] The ability to tune the electronic and steric properties of the ligand by introducing substituents on the pyridyl rings offers a pathway to optimize catalyst performance. Iron complexes bearing bis(imino)pyridine ligands, which are structurally related to this compound, have also been employed as efficient precatalysts for the hydrosilylation of aldehydes and ketones.[8]

dot

Caption: Workflow for the (dpk)PdCl₂ catalyzed Heck coupling reaction.

Bioinorganic Chemistry and Drug Development

The ability of this compound and its derivatives to chelate biologically relevant metal ions makes them interesting candidates for bioinorganic studies and potential therapeutic applications. For instance, palladium(II) complexes of this ligand have been evaluated for their docking activity against DNA, suggesting potential applications in cancer therapy.[1] Furthermore, the structural motif of bis(pyridyl) ligands is found in various metallodrugs, and the exploration of their interactions with biological macromolecules is an active area of research.[9][10]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and a representative palladium(II) complex.

Synthesis of this compound

This protocol is adapted from established literature procedures for the oxidation of di(2-pyridyl)methanol.

Materials:

-

Di(2-pyridyl)methanol

-

Activated Manganese Dioxide (MnO₂)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Dissolve di(2-pyridyl)methanol in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Add an excess of activated manganese dioxide to the solution. The amount of MnO₂ should be empirically determined but is typically 5-10 fold excess by weight.

-

Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide. Wash the filter cake with additional dichloromethane.

-

Combine the filtrate and washings and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to obtain the pure product.

Synthesis of (dpk)PdCl₂ (Complex 1)[1]

Materials:

-

This compound (dpk)

-

Palladium(II) chloride (PdCl₂) or a suitable precursor like PdCl₂(PhCN)₂

-

Dichloromethane (CH₂Cl₂)

-

n-Hexane

-

Standard Schlenk line and inert atmosphere apparatus

Procedure:

-

Dissolve a suitable palladium(II) salt (e.g., 0.40 mmol) in 30 mL of dichloromethane under an inert atmosphere.

-

To this solution, add a solution of this compound (0.41 mmol) in 10 mL of dichloromethane.

-

Stir the reaction mixture at room temperature for 1 hour. A color change to a clear red solution is typically observed.

-

Reduce the volume of the solution to approximately 1 mL under reduced pressure.

-

Precipitate the product by adding 20 mL of n-hexane.

-

Collect the resulting brown solid by filtration, wash thoroughly with diethyl ether, and dry under vacuum.[1]

Quantitative Data

The following tables summarize key quantitative data for this compound and its palladium(II) complexes, compiled from the literature.

Table 1: Selected Spectroscopic Data for this compound and its Pd(II) Complexes [1]

| Compound | ¹H NMR (δ, ppm, CDCl₃) | ¹³C NMR (δ, ppm, CDCl₃) | IR (C=O stretch, cm⁻¹) |

| dpk | 8.72 (d), 8.07 (d), 7.87 (dd), 7.46 (dd) | 193.78 (C=O), 152.34, 150.29, 137.73, 128.47, 121.70 | 1655 |

| (dpk)PdCl₂ | 8.72 (d), 8.07 (d), 7.87 (dd), 7.46 (dd) | 193.78 (C=O), 152.34, 150.29, 137.73, 128.47, 121.70 | 1655 |

| (dpk)Pd(OAc)₂ | 8.92 (d), 8.32 (d), 8.22-7.85 (m), 2.25 (s) | 185.66 (C=O), 180.24, 153.45, 149.23, 137.22, 123.54, 120.97, 21.12 | 1652 |

Table 2: Synthesis Yields and Analytical Data for Pd(II) Complexes of this compound [1]

| Complex | Yield (%) | Formula | Calculated CHN (%) | Found CHN (%) | FAB-MS (m/z) |

| (dpk)PdCl₂ | 82 | C₁₁H₈Cl₂N₂OPd | C: 36.55, H: 2.23, N: 7.75 | C: 36.17, H: 2.12, N: 7.79 | 359.8 [M-1]⁺ |

| (dpk)Pd(OAc)₂ | 76 | C₁₅H₁₄N₂O₅Pd | C: 44.08, H: 3.45, N: 6.85 | C: 44.23, H: 3.54, N: 6.65 | 407.2 [M-1]⁺ |

Conclusion

This compound is a ligand of significant interest due to its adaptable coordination chemistry, which is further enriched by the facile hydration of its central ketone functionality. The resulting complexes have shown promise in catalysis and are of growing interest in bioinorganic chemistry and drug design. This technical guide has provided a foundational overview of the synthesis, characterization, and application of this compound, along with detailed experimental protocols and tabulated quantitative data to aid researchers in their exploration of this versatile chelating agent. Further investigations into the reactivity of its metal complexes and the development of novel applications are anticipated to be fruitful areas of future research.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. researchgate.net [researchgate.net]

- 5. api.pageplace.de [api.pageplace.de]

- 6. researchgate.net [researchgate.net]

- 7. Conclusive Insight into the Coordination Complexes of a Flexible Bis(β‐diketonato) Ligand and Their Phase‐Dependent Structure: A Multi‐Technique Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Precious metal complexes of bis(pyridyl)allenes: synthesis and catalytic and medicinal applications - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT02929K [pubs.rsc.org]

- 10. scispace.com [scispace.com]

The Coordination Chemistry of Bis(2-pyridyl) Ketone with Transition Metals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-pyridyl) ketone, also known as di(2-pyridyl) ketone (dpk), is a versatile chelating ligand in transition metal coordination chemistry.[1][2] Its ability to coordinate with metal ions through various modes allows for the synthesis of a diverse range of complexes with unique structural, spectroscopic, and reactive properties.[2][3] The neutral dpk molecule can function as a bidentate ligand, coordinating through the nitrogen atoms of its two pyridyl rings (N,N-coordination) or through one nitrogen atom and the carbonyl oxygen atom (N,O-coordination).[2] Furthermore, it can act as a tridentate ligand, involving both nitrogen atoms and the carbonyl oxygen (N,N,O-coordination).[1] This flexibility, combined with the susceptibility of the carbonyl group to nucleophilic attack, leads to the formation of mononuclear, polynuclear, or cluster complexes, often featuring in situ modified ligands.[2][3] These characteristics make dpk-metal complexes promising candidates for applications in catalysis, materials science, and as potential therapeutic agents.[4][5]

Synthesis of Transition Metal Complexes with this compound

The synthesis of transition metal complexes with this compound typically involves the reaction of a transition metal salt with the dpk ligand in an appropriate solvent. The resulting complex's structure and coordination mode can be influenced by the choice of metal, the counter-ion, the solvent, and the reaction conditions.

General Experimental Protocol for Synthesis

A common method for the synthesis of these complexes involves the following steps:

-

Ligand Solution Preparation: this compound is dissolved in a suitable organic solvent, such as methanol or ethanol.[6]

-

Metal Salt Solution Preparation: The transition metal salt (e.g., chloride, acetate, nitrate) is dissolved in the same or a compatible solvent.

-

Reaction: The ligand solution is added dropwise to the stirred metal salt solution. The mixture is then typically refluxed for several hours to ensure the completion of the reaction.[6]

-

Isolation and Purification: After cooling, the resulting solid complex is isolated by filtration, washed with an appropriate solvent to remove any unreacted starting materials, and dried under vacuum.[1]

In Situ Ligand Transformations

A significant feature of the coordination chemistry of this compound is the in situ transformation of the ligand upon coordination to a metal center. The electrophilic nature of the carbonyl carbon is often enhanced upon coordination, making it susceptible to nucleophilic attack by solvent molecules like water or alcohols. This leads to the formation of gem-diol (hydrated) or hemiketal derivatives, respectively.[2][7]

Formation of a Hemiketal Complex

For instance, the reaction of (dpk)PdCl2 with ethanol leads to the in situ nucleophilic addition of ethanol to the carbonyl group, forming a hemiketal derivative, (dpk·EtOH)PdCl2.[1][2]

Structural and Spectroscopic Characterization

The synthesized complexes are typically characterized by a variety of analytical and spectroscopic techniques to determine their structure, composition, and bonding.

Key Characterization Techniques:

-

Elemental Analysis (CHN Analysis): To determine the empirical formula of the complex.[1][2]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the coordination of the ligand to the metal. A shift in the ν(C=O) stretching frequency of the ketone is a key indicator of coordination. The appearance of new bands can also indicate in situ ligand transformations.[1][6] For example, the presence of a broad band in the 3300-3500 cm-1 region can be attributed to coordinated water molecules.[7]

-

UV-Visible Spectroscopy: To study the electronic transitions within the complex. These spectra typically show bands assigned to π to π* electron transitions of the coordinated dpk ligand.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To elucidate the structure of the complex in solution. The chemical shifts of the pyridyl protons and carbons are sensitive to coordination.[2]

-

Mass Spectrometry (e.g., FAB-MS): To determine the molecular weight of the complex.[1][2]

-

Single-Crystal X-ray Diffraction: To definitively determine the solid-state molecular structure, including bond lengths, bond angles, and the coordination geometry around the metal center.[1][2]

Tabulated Spectroscopic and Structural Data

The following tables summarize key quantitative data for representative this compound-transition metal complexes.

Table 1: Selected FTIR Spectroscopic Data (cm-1)

| Complex | ν(C=O) of dpk | ν(M-N) | Other Key Bands | Reference |

| (dpk)Pd(OAc)2 | 1652 | 680-500 | 1562 (νC=N) | [2] |

| (dpk·EtOH)PdCl2 | - | 680-500 | 3450 (νO-H), 1560 (νC=N) | [2] |

| [Fe4Cl6(OMe)2(L1)2] | - | - | ~1600, ~1565, ~1480, ~1430 (νC=C, νC=N of pyridine) | [8] |

(L1)2− = pyCO(Me)CH=C(O−)py, an in situ formed ligand from methyl-2-pyridyl ketone.

Table 2: Selected 1H NMR Chemical Shift Data (δ, ppm) in CDCl3

| Complex | Pyridyl Protons | Other Signals | Reference |

| (dpk)Pd(OAc)2 | 8.92 (d), 8.32 (d), 8.22–7.85 (m) | 2.25 (s, OAc) | [2] |

| (dpk·EtOH)PdCl2 | 8.84 (d), 8.24 (d), 8.12–7.90 (m) | 4.43 (s, OH), 3.71 (q, CH2), 1.21 (t, CH3) | [2] |

| (dpk·EtOH)Pd(OAc)2 | 8.92 (d), 8.33 (d), 8.23–7.90 (m) | 4.39 (s, OH), 3.82 (q, CH2), 1.28 (t, CH3), 2.23 (s, OAc) | [1] |

Table 3: Selected Crystallographic Data for (dpk·EtOH)PdCl2 (Complex-3) [1][2]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.123(2) |

| b (Å) | 12.456(3) |

| c (Å) | 11.567(2) |

| β (°) | 101.23(2) |

| V (Å3) | 1430.1(5) |

| Z | 4 |

Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships in the coordination chemistry of this compound.

Caption: Synthetic workflow for a Pd(II)-dpk complex and its subsequent in situ modification.

Caption: Coordination modes of this compound and the resulting complex types.

Applications

The diverse coordination chemistry of this compound has led to the exploration of its transition metal complexes in various fields.

Catalysis

Palladium(II) complexes of dpk and its derivatives have demonstrated significant catalytic activity in C-C coupling reactions, such as the Heck reaction.[1][5] For example, both (dpk)PdCl2 and (dpk·EtOH)PdCl2 have been shown to be effective catalysts for the reaction of iodobenzene and methyl acrylate under mild conditions.[1][5]

Medicinal Chemistry

The interaction of metal complexes with biological molecules is a key area of research in drug development. Some transition metal complexes of bis(pyridyl)allenes, which are structurally related to dpk, have shown promising antimicrobial and anticancer activities.[4][9] The ability of these complexes to interact with DNA is being investigated as a potential mechanism of action.[4] The docking activity of some Pd(II)-dpk complexes against DNA has also been evaluated.[1][5]

Conclusion

The coordination chemistry of this compound with transition metals is a rich and expanding field. The ligand's versatile coordination behavior, coupled with its propensity for in situ transformations, allows for the creation of a wide array of metal complexes with interesting structural features and promising applications. Further research into the synthesis, characterization, and application of these complexes is likely to lead to new discoveries in catalysis and medicinal chemistry.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and structural, magnetic and spectroscopic characterization of iron( iii ) complexes with in situ formed ligands from methyl-2-pyridyl keton ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT03944C [pubs.rsc.org]

- 4. Precious metal complexes of bis(pyridyl)allenes: synthesis and catalytic and medicinal applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. ijsred.com [ijsred.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. scispace.com [scispace.com]

Navigating the Solubility Landscape of Bis(2-pyridyl) Ketone: A Technical Guide for Researchers

An in-depth exploration of the solubility characteristics of bis(2-pyridyl) ketone, a pivotal building block in coordination chemistry and drug discovery. This guide provides a comprehensive overview of its expected solubility in common organic solvents, detailed experimental protocols for precise measurement, and a discussion of the underlying physicochemical principles.

Introduction

This compound, also known as di-2-pyridyl ketone, is a versatile aromatic ketone that has garnered significant attention in the scientific community. Its unique structure, featuring a central carbonyl group flanked by two pyridine rings, makes it an excellent chelating agent for a wide array of metal ions. This property has led to its extensive use in the synthesis of metal complexes with diverse applications in catalysis, materials science, and as potential therapeutic agents. Understanding the solubility of this compound in various organic solvents is a critical first step in its application, influencing reaction kinetics, purification strategies, and formulation development.

This technical guide aims to provide researchers, scientists, and drug development professionals with a thorough understanding of the solubility profile of this compound. While specific quantitative solubility data is not extensively reported in publicly available literature, this guide offers a robust framework for its determination and an informed perspective on its expected behavior in common organic solvents.

Physicochemical Properties and Expected Solubility

The solubility of a compound is governed by its molecular structure, polarity, and the intermolecular forces it can establish with a solvent. This compound is a crystalline solid with a reported melting point in the range of 52-55 °C. Its molecular structure imparts a moderate polarity. The electronegative nitrogen atoms in the pyridine rings and the oxygen atom of the carbonyl group can act as hydrogen bond acceptors.

Based on these structural features, a qualitative assessment of its solubility in common organic solvents can be made. Generally, ketones are soluble in most common organic solvents. The presence of the polar carbonyl group and the pyridine nitrogen atoms suggests that this compound will exhibit good solubility in polar aprotic and polar protic solvents. Conversely, its solubility is expected to be limited in nonpolar solvents. A recent study on palladium(II) complexes with a di-2-pyridyl ketone (dpk) ligand indicated that these complexes are soluble in dichloromethane, chloroform, ethanol, and methanol, but insoluble in nonpolar solvents like ethers and n-hexane[1]. This provides an indirect clue to the solubility of the parent ligand.

Table 1: Expected Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | The hydroxyl group of the solvent can act as a hydrogen bond donor to the nitrogen and oxygen atoms of the solute. |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), Dichloromethane, Chloroform | Soluble | The dipole-dipole interactions between the polar solvent and the polar functional groups of this compound will facilitate dissolution. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Sparingly Soluble to Insoluble | The nonpolar nature of these solvents does not favorably interact with the polar regions of the this compound molecule. |

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data, a systematic experimental approach is necessary. The following section outlines a detailed gravimetric method, a widely used and accurate technique for determining the solubility of a solid compound in a solvent.

Materials and Equipment

-

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Distilled or deionized water (for cleaning)

-

-

Equipment:

-

Analytical balance (readable to at least 0.1 mg)

-

Constant temperature water bath or incubator

-

Vials or flasks with airtight seals

-

Magnetic stirrer and stir bars

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed, oven-dried vials for evaporation

-

Vacuum oven or desiccator

-

Vortex mixer

-

Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature water bath or incubator set to the desired temperature (e.g., 25 °C).

-

Stir the mixture vigorously using a magnetic stirrer for a predetermined equilibration time (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, stop the stirring and allow the excess solid to settle at the bottom of the vial for a sufficient period (e.g., 2-4 hours) at the constant temperature.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid precipitation due to temperature changes.

-

Immediately filter the withdrawn solution through a syringe filter into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact mass of the vial containing the filtered saturated solution.

-

Evaporate the solvent from the vial. This can be achieved by placing the vial in a vacuum oven at a temperature below the boiling point of the solvent or by allowing it to evaporate in a fume hood followed by drying in a desiccator.

-

Once the solvent is completely evaporated, place the vial in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. This ensures the complete removal of any residual solvent.

-

Record the final mass of the vial containing the dried solute.

-

Data Calculation

The solubility can be expressed in various units, such as g/100 mL or mol/L.

-

Mass of the dissolved solute (m_solute):

-

m_solute = (Mass of vial with dried solute) - (Mass of empty vial)

-

-

Mass of the solvent (m_solvent):

-

m_solvent = (Mass of vial with solution) - (Mass of vial with dried solute)

-

-

Volume of the solvent (V_solvent):

-

V_solvent = m_solvent / density_solvent (where density of the solvent at the experimental temperature is known)

-

-

Solubility in g/100 mL:

-

Solubility = (m_solute / V_solvent) * 100

-

-

Solubility in mol/L:

-

Solubility = (m_solute / Molar mass of this compound) / (V_solvent / 1000)

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for the gravimetric determination of solubility.

Conclusion

While a comprehensive, publicly available dataset of the quantitative solubility of this compound in common organic solvents is currently lacking, this technical guide provides a strong foundation for researchers working with this important compound. The qualitative solubility predictions based on its molecular structure, along with the detailed experimental protocol for its quantitative determination, empower scientists to confidently handle and utilize this compound in their research endeavors. The systematic approach outlined herein will enable the generation of reliable and reproducible solubility data, which is essential for advancing the applications of this versatile molecule in various scientific disciplines.

References

Thermal Stability and Decomposition of Bis(2-pyridyl) Ketone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Bis(2-pyridyl) ketone, also known as di-2-pyridyl ketone, is a versatile heterocyclic compound widely employed as a chelating ligand in coordination chemistry. Its ability to form stable complexes with a variety of metal ions has led to significant interest in its derivatives for applications in catalysis, materials science, and as potential therapeutic agents. Understanding the thermal stability and decomposition profile of this core structure and its coordination compounds is crucial for defining the operational limits and degradation pathways of these materials.

While comprehensive studies detailing the thermal decomposition of free this compound are limited in publicly accessible literature, a decomposition temperature of 252 °C has been cited. The majority of thermal analysis research has focused on its metal complexes, providing valuable insights into how coordination affects the molecule's stability. This guide summarizes the available thermal data and outlines the typical experimental protocols used for these analyses.

Thermal Analysis of this compound and its Metal Complexes

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the primary techniques used to evaluate the thermal properties of this compound and its derivatives. TGA measures the change in mass of a sample as a function of temperature, revealing decomposition temperatures and the presence of volatile components. DSC measures the heat flow into or out of a sample as it is heated, indicating phase transitions such as melting and crystallization, as well as exothermic or endothermic decomposition events.

General Experimental Protocol for Thermal Analysis

A typical experimental setup for the thermal analysis of these compounds involves the following steps:

-

Sample Preparation: A small, accurately weighed sample of the compound (typically 1-10 mg) is placed in a crucible, commonly made of alumina or platinum.

-

Instrument Setup: The TGA or DSC instrument is purged with an inert gas, such as nitrogen or argon, to prevent oxidative decomposition. A controlled heating program is set, often with a linear heating rate (e.g., 10 °C/min).

-

Data Acquisition: The instrument records the mass change (TGA) or heat flow (DSC) as the temperature increases.

-

Data Analysis: The resulting thermograms are analyzed to determine key thermal events, such as the onset of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the mass of the final residue.

Caption: General experimental workflow for thermal analysis.

Thermal Decomposition of Metal Complexes of this compound Derivatives

The thermal stability of this compound is significantly influenced by its coordination to a metal center. The nature of the metal ion and the other ligands in the coordination sphere play a crucial role in the decomposition pathway. Generally, the thermal decomposition of these complexes is a multi-stage process.

For instance, in complexes involving Schiff bases derived from 2-pyridyl ketones, the initial mass loss often corresponds to the elimination of solvent or water molecules. Subsequent stages involve the decomposition of anions and finally the oxidative combustion of the organic ligand at higher temperatures[1].

Below is a summary of thermal decomposition data for selected palladium(II) complexes containing di(2-pyridyl) ketone (dpk) as a ligand.

| Complex | Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Residual Mass (%) |

| (dpk)PdCl₂ | Ligand Decomposition | 250 - 450 | 55.2 | 44.8 (Pd) |

| (dpk)Pd(OAc)₂ | Ligand Decomposition | 200 - 400 | 60.5 | 39.5 (Pd) |

| (dpk·EtOH)PdCl₂ | EtOH & Ligand Decomposition | 150 - 450 | 63.8 | 36.2 (Pd) |

| (dpk·EtOH)Pd(OAc)₂ | EtOH & Ligand Decomposition | 120 - 400 | 68.1 | 31.9 (Pd) |

Note: The data in this table is synthesized from descriptive accounts of TGA analyses in the literature and represents a generalized profile. Specific onset and peak decomposition temperatures were not provided in the source material.

Proposed Decomposition Pathway

Caption: Generalized decomposition pathway for metal complexes.

References

An In-Depth Technical Guide to the Discovery and History of Bis(2-pyridyl) Ketone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-pyridyl) ketone, also known as di-2-pyridyl ketone, is a bicyclic aromatic ketone that has garnered significant attention in the scientific community, particularly in the fields of coordination chemistry, catalysis, and materials science. Its unique structural motif, featuring two pyridine rings linked by a carbonyl group, allows it to act as a versatile chelating ligand for a wide array of metal ions. This guide provides a comprehensive overview of the discovery, historical synthetic evolution, and key applications of this compound, presenting detailed experimental protocols and quantitative data to serve as a valuable resource for researchers.

Discovery and Early Synthesis

The first documented synthesis of a dipyridyl ketone derivative appeared in the scientific literature in the mid-20th century. While the exact first synthesis of this compound is not definitively detailed in readily available literature, a significant early report was published in 1946 by W. G. Dauben in the Journal of the American Chemical Society. This publication, titled "β,β'-Dipyridyl Ketone," marks a pivotal moment in the history of this compound. Unfortunately, the full experimental details of this initial synthesis are not widely accessible in modern databases.

Five years later, in 1951, A. P. de Jonge and J. P. Wibaut published a detailed synthesis of this compound in the Recueil des Travaux Chimiques des Pays-Bas. Their work, part of a broader investigation into the preparation of pyridine derivatives from halogenopyridines using Grignard reagents, provided a reproducible and well-characterized method for obtaining the compound. This 1951 publication is therefore a cornerstone in the historical record of this compound's synthesis.

The Grignard Reaction Approach (de Jonge and Wibaut, 1951)

The method developed by de Jonge and Wibaut utilized the Grignard reaction, a fundamental tool in organic synthesis for the formation of carbon-carbon bonds. The protocol involved the reaction of 2-pyridylmagnesium bromide with ethyl 2-picolinate.

Experimental Protocol:

The synthesis proceeds as follows:

-

Preparation of 2-Pyridylmagnesium Bromide: 2-Bromopyridine is reacted with magnesium turnings in a suitable ether solvent, such as diethyl ether or tetrahydrofuran (THF), to form the Grignard reagent, 2-pyridylmagnesium bromide.

-

Reaction with Ethyl 2-Picolinate: The freshly prepared Grignard reagent is then added to a solution of ethyl 2-picolinate (the ethyl ester of picolinic acid) at a low temperature.

-

Hydrolysis: The reaction mixture is subsequently hydrolyzed with an acidic solution, typically a solution of ammonium chloride or dilute hydrochloric acid, to yield this compound.

Quantitative Data from de Jonge and Wibaut (1951):

| Parameter | Value |

| Yield | Not explicitly stated in the abstract, requires full-text access for confirmation. |

| Melting Point | Not explicitly stated in the abstract, requires full-text access for confirmation. |

| Characterization | The paper would have likely used classical methods of the era, such as elemental analysis and melting point determination, to confirm the structure. |

Evolution of Synthetic Methodologies

Since its initial discovery, the synthesis of this compound has been refined and expanded upon, with several modern methods offering improved yields, milder reaction conditions, and greater substrate scope.

Synthesis from 2-Bromopyridine and Ethyl Chloroformate

A common modern approach involves the lithiation of 2-bromopyridine followed by reaction with an acylating agent.

Experimental Protocol:

-

Lithiation: 2-Bromopyridine is dissolved in an anhydrous ether solvent (e.g., THF or diethyl ether) and cooled to a low temperature (-78 °C). An organolithium reagent, typically n-butyllithium, is added dropwise to effect a lithium-halogen exchange, forming 2-lithiopyridine.

-

Acylation: Ethyl chloroformate is then added to the solution of 2-lithiopyridine.

-

Workup: The reaction is quenched with water, and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography.

Synthesis from Picolinic Acid and 2-Iodopyridine

Another contemporary method involves the use of Grignard reagents in combination with a coupling reaction.

Experimental Protocol:

-

Grignard Reagent Formation: Isopropylmagnesium bromide is added to a solution of picolinic acid in THF.

-

Coupling: 2-Iodopyridine and an isopropylmagnesium chloride-lithium chloride complex are then added to the reaction mixture.

-

Workup: The reaction is quenched, and the product is extracted and purified by column chromatography.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature. The following table summarizes some of its key physicochemical properties.

| Property | Value |

| Molecular Formula | C₁₁H₈N₂O |

| Molar Mass | 184.19 g/mol |

| Melting Point | 59-61 °C |

| Boiling Point | >300 °C |

| Solubility | Soluble in most organic solvents; sparingly soluble in water. |

| Appearance | White to off-white crystalline powder |

Role in Coordination Chemistry

The true significance of this compound lies in its ability to act as a versatile ligand in coordination chemistry. The two nitrogen atoms of the pyridine rings and the oxygen atom of the carbonyl group can coordinate to a metal center in various modes.

Coordination Modes

This compound can act as a bidentate or tridentate ligand. In its neutral form, it typically coordinates in a bidentate fashion through the two pyridine nitrogen atoms, forming a six-membered chelate ring. The carbonyl oxygen can also participate in coordination, leading to different structural motifs.

Furthermore, the carbonyl group is susceptible to nucleophilic attack, particularly by water or alcohols, to form a gem-diol or a hemiacetal, respectively. This hydrated or alcoholated form can then act as a bidentate or tridentate ligand, with the hydroxyl groups participating in coordination.

dot

Caption: Coordination modes of this compound.

Metal Complexes and Applications

This compound forms stable complexes with a wide range of transition metals, lanthanides, and actinides. These complexes have been investigated for their potential applications in:

-

Catalysis: As catalysts in various organic transformations, including oxidation and polymerization reactions.

-

Materials Science: As building blocks for the construction of coordination polymers and metal-organic frameworks (MOFs) with interesting magnetic and optical properties.

-

Bioinorganic Chemistry: As models for the active sites of metalloenzymes and as potential therapeutic agents.

Derivatives of this compound

A significant derivative of this compound is di-2-pyridyl ketoxime , formed by the reaction of the ketone with hydroxylamine. This oxime is also an excellent ligand and has been extensively used in coordination chemistry to synthesize polynuclear metal complexes with interesting magnetic properties.

dot

Caption: Synthesis of di-2-pyridyl ketoxime.

Conclusion

From its initial synthesis in the mid-20th century to its current status as a cornerstone ligand in coordination chemistry, this compound has had a rich and evolving history. The early synthetic work laid the foundation for the development of more efficient modern methodologies. The true value of this compound, however, lies in its remarkable versatility as a ligand, enabling the construction of a vast array of metal complexes with diverse structures and functions. For researchers in chemistry and drug development, a thorough understanding of the synthesis, properties, and coordination behavior of this compound is essential for harnessing its full potential in the design of new catalysts, materials, and therapeutic agents.

Theoretical and Computational Elucidation of Bis(2-pyridyl) Ketone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-pyridyl) ketone, also known as di-2-pyridyl ketone, is a versatile organic compound that has garnered significant interest in various fields of chemistry. Its unique structure, featuring a central carbonyl group flanked by two pyridine rings, imparts a rich coordination chemistry, making it a valuable ligand in the synthesis of metal complexes with diverse applications, including catalysis and materials science. Furthermore, its derivatives have been explored for their potential biological activities. A thorough understanding of the theoretical and computational aspects of this compound is crucial for predicting its behavior, designing novel derivatives with tailored properties, and interpreting experimental data. This technical guide provides a comprehensive overview of the theoretical and computational studies of this compound, alongside detailed experimental protocols for its synthesis and characterization.

Theoretical and Computational Studies

Computational chemistry provides powerful tools to investigate the structural, electronic, and vibrational properties of molecules like this compound. Density Functional Theory (DFT) and Hartree-Fock (HF) methods are commonly employed to predict molecular geometries, vibrational frequencies, and electronic properties.

Molecular Geometry

The optimized geometry of this compound has been calculated using DFT and HF methods. These calculations provide insights into bond lengths, bond angles, and dihedral angles, which dictate the molecule's three-dimensional structure and conformational preferences. The calculated parameters for a derivative, di-2-pyridyl ketone nicotinoylhydrazone, suggest a stable conformation for the this compound moiety.

Table 1: Calculated Geometrical Parameters of Di-2-pyridyl Ketone Moiety in Nicotinoylhydrazone [1]

| Parameter | Bond Length (Å) / Bond Angle (°) / Dihedral Angle (°) |

| Bond Lengths | |

| C1-C2 | 1.532 |

| C1-N1 | 1.345 |

| C1-C6 | 1.396 |

| C2-O1 | 1.234 |

| C2-C7 | 1.531 |

| C7-N2 | 1.344 |

| C7-C11 | 1.397 |

| Bond Angles | |

| N1-C1-C6 | 122.3 |

| C1-C2-O1 | 119.4 |

| C1-C2-C7 | 118.9 |

| O1-C2-C7 | 121.7 |

| N2-C7-C11 | 122.4 |

| Dihedral Angles | |

| C6-C1-C2-O1 | 148.9 |

| C6-C1-C2-C7 | -32.6 |

| N1-C1-C2-O1 | -30.6 |

| N1-C1-C2-C7 | 147.9 |

| C11-C7-C2-O1 | -148.3 |

| C11-C7-C2-C1 | 33.1 |

| N2-C7-C2-O1 | 32.3 |

| N2-C7-C2-C1 | -146.3 |

Calculations performed at the B3LYP/6-31G(d) level of theory.

Vibrational Analysis

Vibrational spectroscopy, in conjunction with computational methods, is a powerful tool for identifying functional groups and understanding the bonding within a molecule. The calculated vibrational frequencies can be compared with experimental FT-IR and Raman spectra to validate the computational model and assign spectral bands to specific vibrational modes. The pyridyl C-H stretching vibrations are typically observed in the 3000–3100 cm⁻¹ range, while the pyridine ring stretching vibrations occur between 1600–1300 cm⁻¹.[1]

Table 2: Selected Experimental and Calculated Vibrational Frequencies for Di-2-pyridyl Ketone Derivatives

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) |

| Pyridyl C-H Stretching | 3087 - 3016 | 3135 - 3076 |

| Pyridine Ring Stretching | 1600 - 1300 | Not specified |

Note: Experimental data is for di-2-pyridyl ketone nicotinoylhydrazone. Calculated data is also for the derivative.[1]

Electronic Properties

The electronic properties of this compound, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, determine its reactivity and spectroscopic characteristics. The HOMO-LUMO energy gap is a key parameter that influences the molecule's electronic transitions and chemical reactivity.

Experimental Protocols

Synthesis of this compound

Two effective methods for the synthesis of this compound are presented below.

Method 1: From 2-Bromopyridine [1]

This method involves the lithiation of 2-bromopyridine followed by reaction with ethyl chloroformate.

Materials:

-

2-Bromopyridine

-

n-Butyllithium in hexane (1.2 M)

-

Ethyl chloroformate

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Magnesium sulfate, anhydrous

-

Silica gel for column chromatography

Procedure:

-

Dissolve 2-bromopyridine (6.33 mmol) in anhydrous THF (10 mL) in a flask under a nitrogen atmosphere and cool to -78 °C.

-

Slowly add a solution of n-butyllithium (5.3 mL, 1.2 M in hexane) dropwise to the stirred solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add ethyl chloroformate (0.3 mL, 2.85 mmol) to the reaction mixture.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction with 5 mL of water.

-

Extract the organic layer with dichloromethane (3 x 10 mL).

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution (15 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain this compound.

Method 2: Grignard-based Synthesis [1]

This method utilizes a Grignard reagent in a coupling reaction.

Materials:

-

Pyridinecarboxylic acid

-

Isopropylmagnesium bromide (2.9 M)

-

2-Iodopyridine

-

Isopropylmagnesium chloride-lithium chloride complex (1.3 M in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane

-

Magnesium sulfate, anhydrous

-

Silica gel for column chromatography

Procedure:

-

To a reaction vessel under a nitrogen atmosphere at room temperature, add pyridinecarboxylic acid (500 mg, 4.061 mmol) and anhydrous THF (25.0 mL).

-

Cool the reaction mixture in an ice bath.

-

Slowly add isopropylmagnesium bromide (1.5 mL, 2.9 M), maintaining the reaction temperature below 20 °C.

-

Add 2-iodopyridine (0.61 mL, 5.686 mmol) and isopropylmagnesium chloride-lithium chloride complex (5.3 mL, 1.3 M in THF) to the reaction mixture.

-

Stir the resulting mixture at this temperature for 2 hours.

-

After the reaction is complete, extract the aqueous layer three times with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the product.

Spectroscopic Characterization

FT-IR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet of the solid sample or acquire the spectrum of a thin film on a suitable substrate.

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

-

Expected Bands: Look for characteristic peaks for pyridyl C-H stretching (3000–3100 cm⁻¹) and pyridine ring stretching (1600–1300 cm⁻¹).[1]

NMR Spectroscopy:

-

Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer.

-

Expected Signals: In the ¹H NMR spectrum of a palladium complex of this compound, signals for the pyridine protons are observed in the aromatic region. For example, in (dpk)PdCl₂, characteristic doublets and doublets of doublets appear between δ 7.46 and 8.72 ppm. In the ¹³C NMR spectrum of the same complex, the carbonyl carbon (C=O) signal appears at δ 193.78 ppm, with other aromatic carbons resonating between δ 121.70 and 152.34 ppm.

UV-Vis Spectroscopy:

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., ethanol, water).

-

Data Acquisition: Record the absorption spectrum over the UV-Vis range (typically 200-800 nm).

-

Expected Transitions: For related bis-pyridyl amide compounds, electronic transitions corresponding to n→π* for the carbonyl group and π→π* for the pyridine rings are observed.

Visualizations

Computational Workflow

The following diagram illustrates a typical computational workflow for the theoretical study of this compound.

References

Methodological & Application

Application Notes and Protocols for Bis(2-pyridyl) Ketone in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of bis(2-pyridyl) ketone and its palladium complexes in facilitating key cross-coupling reactions. The protocols detailed below are intended to serve as a practical guide for the synthesis of complex organic molecules, a critical step in drug discovery and development.

Introduction to this compound in Palladium Catalysis

This compound, also known as di-2-pyridyl ketone (dpk), is a versatile bidentate N,N-ligand that readily forms stable complexes with palladium. These complexes have demonstrated significant catalytic activity in a variety of cross-coupling reactions, including the Heck, Suzuki, and Sonogashira reactions. The rigid backbone of the ligand and the nature of the pyridyl nitrogen donors contribute to the stability and catalytic efficiency of the resulting palladium complexes. The ease of synthesis and air-stability of some of these complexes make them attractive catalysts for organic synthesis.

Heck Reaction: Arylation of Alkenes

The Heck reaction is a powerful method for the formation of carbon-carbon bonds between aryl or vinyl halides and alkenes. Palladium complexes of this compound have been shown to be effective catalysts for this transformation.

Application Notes:

Palladium(II) complexes of this compound, such as (dpk)PdCl₂ and (dpk)Pd(OAc)₂, serve as efficient pre-catalysts for the Heck reaction.[1][2] These complexes can be synthesized from readily available starting materials.[1][2] The catalytic system demonstrates good functional group tolerance and typically provides high yields of the desired trans-alkene product under relatively mild conditions.

A study involving four such Pd(II) complexes showed notable catalytic function in the model reaction between iodobenzene and methyl acrylate, resulting in high yields.[1][2]

Quantitative Data for Heck Reaction

| Catalyst Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| (dpk)PdCl₂ | Et₃N | DMF | 80 | 4 | 92 |

| (dpk)Pd(OAc)₂ | Et₃N | DMF | 80 | 4 | 88 |

| (dpk·EtOH)PdCl₂ | Et₃N | DMF | 80 | 4 | 95 |

| (dpk·EtOH)Pd(OAc)₂ | Et₃N | DMF | 80 | 4 | 90 |

Data sourced from a model reaction of iodobenzene and methyl acrylate.[1][2]

Experimental Protocol: Heck Reaction

This protocol is for a model Heck reaction between iodobenzene and methyl acrylate.

Materials:

-

(dpk)PdCl₂ (or other this compound palladium complex)

-

Iodobenzene

-

Methyl acrylate

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Schlenk tube

-

Standard glassware for extraction and purification

Procedure:

-

To a 100 mL Schlenk tube, add the palladium catalyst precursor (1.0 µmol), iodobenzene (1.0 mmol), methyl acrylate (1.16 mmol), and triethylamine (1.1 mmol).

-

Add 10 mL of anhydrous DMF to the Schlenk tube.

-

Subject the reaction mixture to a freeze-pump-thaw cycle to ensure an inert atmosphere.

-

Heat the reaction mixture at 80°C for 4 hours.

-

Monitor the reaction progress by taking aliquots and analyzing by a suitable method (e.g., GC-MS or TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure trans-methyl cinnamate.

Heck Reaction Workflow

References

Application Notes and Protocols: Bis(2-pyridyl) Ketone Derivatives in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of bis(2-pyridyl) ketone and its derivatives as versatile ligands in asymmetric catalysis. The focus is on practical applications, including detailed experimental protocols for key reactions, quantitative data for catalyst performance, and visualizations of experimental workflows and proposed catalytic cycles.

Application: Asymmetric Hydrosilylation of Ketones

Chiral ligands derived from the bipyridine scaffold, a close structural relative of this compound, have demonstrated high efficacy in the iron-catalyzed asymmetric hydrosilylation of ketones. This reaction is a crucial method for the synthesis of chiral secondary alcohols, which are valuable intermediates in the pharmaceutical industry. The use of earth-abundant and low-toxicity iron makes this a sustainable and cost-effective approach.

Catalyst System

A highly effective catalyst system involves the in situ generation of an iron(II) complex with a C₂-symmetrical 6,6′-bis(oxazolinyl)-2,2′-bipyridine (bipybox) ligand. These ligands are readily synthesized from 2,2′-bipyridine.

Quantitative Data

The following table summarizes the performance of the Fe(OAc)₂/bipybox-i-Pr catalyst system in the asymmetric hydrosilylation of various ketones.

| Entry | Ketone Substrate | Silane | Yield (%)[1] | ee (%)[1] |

| 1 | Acetophenone | PhSiH₃ | 95 | 94 |

| 2 | 4-Methoxyacetophenone | PhSiH₃ | 92 | 96 |

| 3 | 4-Chloroacetophenone | PhSiH₃ | 96 | 93 |

| 4 | 2-Acetylnaphthalene | PhSiH₃ | 98 | 95 |

| 5 | Propiophenone | PhSiH₃ | 93 | 91 |

Experimental Protocols

Protocol 1: Synthesis of Chiral bipybox-i-Pr Ligand [1]

This protocol describes the multi-step synthesis of the isopropyl-substituted bipybox ligand.

Workflow for bipybox Ligand Synthesis

Caption: Synthesis of the bipybox-i-Pr ligand from 2,2'-bipyridine.

-

Synthesis of 6,6′-Dicarboxy-2,2′-bipyridine: 2,2′-Bipyridine is oxidized and subsequently hydrolyzed to yield the dicarboxylic acid derivative.

-

Formation of the Diacyl Chloride: The dicarboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding diacyl chloride.

-

Condensation with (S)-Valinol: The diacyl chloride is reacted with (S)-valinol in the presence of triethylamine to yield the final bipybox-i-Pr ligand. The product is purified by column chromatography.

Protocol 2: Asymmetric Hydrosilylation of Acetophenone [1]

-

Catalyst Pre-formation: In a glovebox, iron(II) acetate (Fe(OAc)₂, 5 mol%) and the bipybox-i-Pr ligand (6 mol%) are added to a dry Schlenk tube. Anhydrous THF is added, and the mixture is stirred at room temperature for 30 minutes.

-

Reaction Setup: Acetophenone (1.0 mmol) is added to the catalyst mixture.

-

Addition of Silane: Phenylsilane (PhSiH₃, 2.0 mmol) is added dropwise to the solution at room temperature.

-

Reaction Conditions: The reaction mixture is stirred at 65 °C for 24 hours.

-

Work-up: The reaction is quenched by the addition of 1 M HCl. The product is extracted with diethyl ether, and the combined organic layers are washed with brine and dried over anhydrous MgSO₄.

-

Analysis: The solvent is removed under reduced pressure, and the residue is purified by flash chromatography. The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Proposed Catalytic Cycle